molecular formula C21H28N4O2 B5467937 1-tert-butyl-4-{[[6-(2-methoxyphenyl)pyridazin-3-yl](methyl)amino]methyl}pyrrolidin-2-one

1-tert-butyl-4-{[[6-(2-methoxyphenyl)pyridazin-3-yl](methyl)amino]methyl}pyrrolidin-2-one

Cat. No.: B5467937
M. Wt: 368.5 g/mol
InChI Key: MCQPNWCMGVWRQG-UHFFFAOYSA-N
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Description

The compound “1-tert-butyl-4-{[6-(2-methoxyphenyl)pyridazin-3-ylamino]methyl}pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidin-2-one ring, which is a type of pyrrolidine . Pyrrolidines are five-membered rings containing nitrogen, and they are widely used in medicinal chemistry to create compounds for treating human diseases .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and overall structure. The pyrrolidin-2-one ring, for instance, might undergo reactions typical of other similar heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s designed as a drug, the mechanism of action would relate to how the compound interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promise as a therapeutic agent, for example, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

1-tert-butyl-4-[[[6-(2-methoxyphenyl)pyridazin-3-yl]-methylamino]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-21(2,3)25-14-15(12-20(25)26)13-24(4)19-11-10-17(22-23-19)16-8-6-7-9-18(16)27-5/h6-11,15H,12-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQPNWCMGVWRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)CN(C)C2=NN=C(C=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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